1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride - 1360547-44-9

1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride

Catalog Number: EVT-1665052
CAS Number: 1360547-44-9
Molecular Formula: C6H12ClNO2
Molecular Weight: 165.62 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is a non-proteinogenic amino acid characterized by a cyclobutane ring structure with an amino methyl group and a carboxylic acid group attached to the same carbon atom [, ]. This compound serves as a valuable building block in organic synthesis and has garnered significant attention in scientific research, particularly for its potential in medicinal chemistry and peptide drug design [, , , ].

Synthesis Analysis
  • Bucherer-Strecker Synthesis: This method utilizes a cyclobutanone precursor and proceeds through a cyanohydrin intermediate, followed by conversion to a hydantoin and subsequent hydrolysis to yield the desired amino acid [, ].
  • Multistep Synthesis from Dibromoacetone Dimethyl Ketal: This approach involves the construction of the cyclobutane ring through a series of reactions starting from dibromoacetone dimethyl ketal. The acid moiety is then transformed into a trifluoromethyl group using sulfur tetrafluoride and hydrogen fluoride, ultimately yielding trifluoromethyl-substituted analogs of 1-(Aminomethyl)cyclobutane-1-carboxylic acid [].
  • Enantiodivergent Synthesis: This method enables the preparation of both (+)- and (-)- enantiomers of 2-(Aminomethyl)cyclobutane-1-carboxylic acid through distinct stereoselective pathways, allowing for the synthesis of enantiopure amino acids and their incorporation into highly rigid peptides [].
Molecular Structure Analysis

The defining structural feature of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is its cyclobutane ring, which introduces conformational constraints compared to linear amino acids [, , ].

  • Conformationally Restricted Nature: The cyclobutane ring limits the conformational flexibility of the molecule, making it a valuable tool for investigating the impact of conformational rigidity on biological activity in peptides and peptidomimetics [, , ].
  • Cis-fused [4.2.0]octane Units in Peptides: When incorporated into peptides, the cyclobutane ring promotes the formation of cis-fused [4.2.0]octane structural units through strong intramolecular hydrogen bonds. This contributes to the high rigidity observed in these peptides both in solution and the gas phase [].
Chemical Reactions Analysis
  • Peptide Coupling: The amino and carboxylic acid groups can participate in peptide bond formation, enabling its incorporation into peptides and peptidomimetics [].
  • Derivatization: The amino group can be protected or modified with various functional groups, allowing for the synthesis of diverse derivatives [, , , , ].
  • Salt Formation: As a hydrochloride salt, the compound can react with bases to form different salts, potentially influencing its solubility and other physicochemical properties [].
Mechanism of Action

For example, its incorporation into peptides can influence their target binding affinity and cellular uptake due to the conformational constraints it imposes [, , , ]. In the case of trifluoromethyl-substituted analogs, the electronegative trifluoromethyl group can alter the molecule's lipophilicity and metabolic stability, impacting its pharmacological properties [].

Applications
  • Design of Peptidomimetics: The conformational rigidity imparted by the cyclobutane ring makes it a valuable tool in the development of peptidomimetics – molecules that mimic the biological activity of peptides but possess improved pharmacological properties [, , ].
  • Synthesis of Enzyme Inhibitors: Derivatives of 1-(Aminomethyl)cyclobutane-1-carboxylic acid have shown potential as enzyme inhibitors, particularly in the context of aminotransferases, which are implicated in various diseases including cancer [].
  • Development of PET Tracers: Radiolabeled analogs, such as [18F]FACBC (1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid), have been explored as PET tracers for tumor imaging due to their ability to be taken up by tumor cells [, ].
  • Study of Protein Structure and Function: Incorporating this constrained amino acid into peptides allows researchers to investigate the impact of conformational rigidity on protein folding, stability, and interactions with other biomolecules [, ].

1-Amino-3-[¹⁸F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC)

    Compound Description: FMACBC exists as two diastereomers, syn (compound 16) and anti (compound 17). These are radiofluorinated analogs of 1-(Aminomethyl)cyclobutane-1-carboxylic acid designed as potential PET ligands for tumor detection. Both diastereomers demonstrated high uptake in pancreatic tissue in normal rats and promising tumor-to-brain uptake ratios in rats with implanted 9L gliosarcoma cells. [] In vitro, both were substrates for L-type amino acid transport in 9L gliosarcoma cells, while only the anti diastereomer showed activity with A-type transport. []

    Relevance: FMACBC shares the core 1-(Aminomethyl)cyclobutane-1-carboxylic acid structure but incorporates a fluorine atom radiolabeled with ¹⁸F at the C-3 position. This modification introduces a radioisotope for PET imaging while maintaining the amino acid structure for potential tumor targeting. []

1-Aminocyclobutane-1-carboxylic acid bearing a Butylboronic Acid Side Chain

    Compound Description: This novel compound is designed as a potential agent for Boron Neutron Capture Therapy (BNCT). Modeled after 1-Aminocyclobutane-1-carboxylic acid, it aims to leverage the parent compound's known uptake in brain tumors for targeted therapy. []

    Relevance: This compound retains the core structure of 1-(Aminomethyl)cyclobutane-1-carboxylic acid while introducing a butylboronic acid side chain. This modification is crucial for its intended application in BNCT, as the boron atom serves as a target for neutron capture, ultimately leading to tumor cell destruction. []

1-Amino-3-fluorocyclobutyl-1-carboxylic acid (FACBC)

    Compound Description: FACBC is another synthetic amino acid analog developed as a PET tracer for tumor imaging. It has demonstrated promising tumor uptake in preclinical studies. []

    Relevance: FACBC and 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride both belong to the aminocyclobutanecarboxylic acid class, sharing the cyclobutane ring and carboxylic acid functionality. This structural similarity likely contributes to their shared ability to target tumors, although the specific mechanisms might differ. [, ]

(1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic Acid Hydrochloride (Compound 1)

    Compound Description: This compound is a potent and selective inhibitor of human ornithine aminotransferase (hOAT). It has shown promising results in inhibiting the growth of hepatocellular carcinoma (HCC) in preclinical models, with IND-enabling studies underway. []

    Relevance: While possessing a cyclopentane ring instead of a cyclobutane ring, this compound shares significant structural similarities with 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, including the presence of an amino group and carboxylic acid functionality attached to the ring. Additionally, both compounds feature substitutions at the C3 position of the ring system, further highlighting their structural relationship. []

trans-4-(Aminomethyl)cyclohexane-1-carboxylic Acid (AMCHA)

    Compound Description: AMCHA is a known antifibrinolytic agent that acts by binding to the kringle 1 domain of plasminogen (Klpg). This interaction prevents the conversion of plasminogen to plasmin, a key enzyme in the fibrinolytic system responsible for dissolving blood clots. [, , ] AMCHA exhibits a higher binding affinity to Klpg compared to another antifibrinolytic agent, epsilon-aminocaproic acid (EACA). [] This difference in binding is attributed to the slower dissociation rate (k off) of AMCHA from Klpg. []

    Relevance: Although AMCHA features a cyclohexane ring, it shares key structural elements with 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, including the aminomethyl and carboxylic acid substituents. These similarities highlight the importance of these functional groups in their respective biological activities. [, ]

3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid

    Compound Description: This compound serves as a key intermediate in various synthetic routes and has shown potential as a building block for more complex molecules, particularly in medicinal chemistry. []

    Relevance: 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid shares the core cyclobutane ring structure with 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride. Both compounds possess a carboxylic acid group at the C-1 position. The presence of a trifluoromethyl substituent in 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid introduces significant electronic and steric differences compared to the aminomethyl group in 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride. []

1-Amino-3,3-bis(trifluoromethyl)cyclobutanecarboxylic Acid

    Compound Description: This compound represents another trifluoromethyl-substituted analog of 1-Aminocyclobutane-1-carboxylic acid. Its synthesis and potential applications have been explored in the context of developing new bioactive molecules. []

Properties

CAS Number

1360547-44-9

Product Name

1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride

IUPAC Name

1-(aminomethyl)cyclobutane-1-carboxylic acid;hydrochloride

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

InChI

InChI=1S/C6H11NO2.ClH/c7-4-6(5(8)9)2-1-3-6;/h1-4,7H2,(H,8,9);1H

InChI Key

WRRNWHSNQWOUNO-UHFFFAOYSA-N

SMILES

C1CC(C1)(CN)C(=O)O.Cl

Canonical SMILES

C1CC(C1)(CN)C(=O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.